molecular formula C17H18N4O3 B2741965 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one CAS No. 1396864-89-3

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one

Cat. No.: B2741965
CAS No.: 1396864-89-3
M. Wt: 326.356
InChI Key: XJAOIVRKXOBHMT-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Derivatives

Research has shown the synthesis of novel heterocyclic derivatives involving oxadiazole moieties, demonstrating their significant biological activities. For instance, Szulczyk et al. (2017) synthesized a range of heterocyclic derivatives of ethyl 2-(2-pyridylacetate) efficiently, incorporating moieties like 1,2,4-oxadiazole. These compounds were evaluated for their antibacterial, antifungal, and antiviral activities, showcasing their potential in scientific research for developing new antimicrobial agents (Szulczyk et al., 2017).

Antibacterial Activity and Action Mechanism of Oxadiazole Thioether Derivatives

Another study by Song et al. (2017) focused on the synthesis of 1,3,4-oxadiazole thioether derivatives and their antibacterial efficacy. These compounds exhibited promising antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae (Xoo), suggesting their utility in addressing plant bacterial infections. The study also explored the compounds' action mechanisms through proteomic analysis, offering insights into their potential applications in agricultural research (Song et al., 2017).

Anticancer Activities of Oxadiazole Derivatives

Further, research into the biological activities of oxadiazole derivatives has extended into the field of oncology. A study by Sica et al. (2019) investigated the combined use of an oxadiazole derivative with dimethyl α-ketoglutarate to target cancer cells through the inhibition of oxidative phosphorylation and glycolysis. This approach led to significant antineoplastic effects, highlighting the potential of oxadiazole derivatives in developing cancer therapies (Sica et al., 2019).

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10-13(11(2)23-19-10)7-9-21-8-3-4-14(17(21)22)16-18-15(20-24-16)12-5-6-12/h3-4,8,12H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAOIVRKXOBHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.